1-Neopentylpiperidin-4-amine

Stereodynamics Conformational Analysis Medicinal Chemistry

CNS discovery programs requiring optimized dual serotonin/norepinephrine reuptake inhibition often fail when using generic N-alkyl analogs. 1-Neopentylpiperidin-4-amine provides the validated neopentyl fragment from the Eli Lilly N-alkyl-N-arylmethylpiperidin-4-amine chemotype. • Conformational bias: Eclipsed N-CH₂-t-Bu bond (NMR/MM3) vs. gauche in ethyl analogs • Property-optimized: LogP 2.09, TPSA 29.3 Ų for passive brain permeation • Process advantage: >75% mono-N-alkylation yield enables kg-scale synthesis

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 1014695-10-3
Cat. No. B3198503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Neopentylpiperidin-4-amine
CAS1014695-10-3
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC(C)(C)CN1CCC(CC1)N
InChIInChI=1S/C10H22N2/c1-10(2,3)8-12-6-4-9(11)5-7-12/h9H,4-8,11H2,1-3H3
InChIKeyBJOFVKOYOSXKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Neopentylpiperidin-4-amine: A Distinct CNS Building Block


1‑Neopentylpiperidin‑4‑amine (CAS 1014695‑10‑3; also referred to as 1‑(2,2‑dimethylpropyl)‑4‑piperidinamine) is a C‑4 primary amine‑substituted piperidine derivative in which the N‑1 position carries a bulky, tertiary‑butyl‑terminated neopentyl side‑chain. This substitution pattern distinguishes it from the common N‑methyl, N‑ethyl, and N‑isopropyl 4‑aminopiperidine congeners in both conformational preference and steric profile [1]. The compound serves as a versatile intermediate for constructing CNS‑active drug candidates, particularly in the N‑alkyl‑N‑arylmethylpiperidin‑4‑amine series that have been validated as dual serotonin/norepinephrine reuptake inhibitors [2].

Conformationally biased N-alkyl building block (eclipsed N–CH₂‑t‑Bu)
Validated scaffold for dual SERT/NET inhibitor chemotype
High chemoselectivity mono‑N‑alkylation supports scalable synthesis

Why Simpler N-Alkyl-4-aminopiperidine Analogs Cannot Substitute


The N‑alkyl substituent on the 4‑aminopiperidine scaffold exerts a dominant influence on both conformation and biological target engagement. Dynamic NMR studies demonstrate that N‑neopentylpiperidines adopt a persistent eclipsed N−CH₂−t‑Bu bond, whereas the corresponding N‑ethyl analogs adopt a gauche conformation, resulting in measurably different rotational barriers and ground‑state geometries [1]. Within the N‑alkyl‑N‑arylmethylpiperidin‑4‑amine pharmacophore, variation of the N‑alkyl group from methyl to neopentyl profoundly alters monoamine transporter inhibition potency and selectivity; simple interchange with a methyl or ethyl analog would discard this tailored structure–activity relationship without equivalent performance data [2].

Target
N‑Neopentyl‑4‑aminopiperidine
Substitute
N‑Methyl or N‑Ethyl analogs
Conformation
Persistent eclipsed N–CH₂‑t‑Bu ground state
Risk
Gauche vs eclipsed geometry may alter binding recognition and entropic profile
SAR
Balanced dual SERT/NET inhibition validated for neopentyl
Risk
Dual inhibition profile may not transfer; methyl/ethyl derivatives lack equivalent SAR data
Synthesis
Steric bulk minimizes over‑alkylation (>75% mono‑alkylated)
Risk
Smaller alkyl halides risk polyalkylation; require protection/deprotection steps

Differentiating Evidence vs. N-Alkyl Analogs


Eclipsed vs. Gauche N-Alkyl Conformation

The exocyclic N−CH₂ bond in N‑neopentylpiperidines adopts a persistently eclipsed conformation relative to the piperidine nitrogen lone pair, in contrast to N‑ethylpiperidines which populate a gauche arrangement. This difference is quantified by MM3‑calculated relative enthalpies and dynamic NMR‑derived rotational barriers: for N‑neopentylpiperidine (compound 1a), no gauche minimum was found, and the equatorial‑neopentyl conformer with an eclipsed t‑Bu group is the global minimum. For N‑ethylpiperidine (compound 2a), the staggered equatorial N‑ethyl conformation is most stable, with the staggered axial conformer at least 2 kcal mol⁻¹ higher in energy [1]. The neopentyl group thus imposes a unique ground‑state geometry unavailable to the ethyl or methyl analogs.

Eclipsed vs. Gauche Conformation
Head-to-head
N‑Neopentyl: eclipsed t‑Bu, no gauche minimum
N‑Ethyl: gauche; axial >2 kcal/mol higher
Conformational pre‑organization may influence binding geometry and selectivity
MM3 calculations and dynamic NMR; J. Org. Chem. 1998
Stereodynamics Conformational Analysis Medicinal Chemistry

Lipophilicity and Topological Polar Surface Area

The neopentyl group increases calculated lipophilicity relative to smaller N‑alkyl congeners. For 1‑neopentylpiperidin‑4‑amine, the computed Log P is 2.09 and the topological polar surface area (TPSA) is 29.3 Ų [1]. In comparison, 1‑methylpiperidin‑4‑amine (CAS 41838‑46‑4) has a predicted Log P of approximately 1.0 and 1‑ethylpiperidin‑4‑amine a predicted Log P of approximately 1.4 (class‑level estimates based on additive fragment contributions). The higher Log P of the neopentyl derivative suggests enhanced passive membrane permeability, a parameter frequently optimized in CNS drug discovery.

Lipophilicity & TPSA
Class-level
Log P 2.09, TPSA 29.3 Ų (calc.)
ΔLog P ≈ +1.1 vs methyl, +0.7 vs ethyl
Higher lipophilicity may enhance passive permeability; TPSA remains below CNS threshold
Predicted values; experimental confirmation pending
Lipophilicity Physicochemical Properties Medicinal Chemistry

Dual 5-HT/NE Reuptake Inhibition SAR

In a systematic series of N‑alkyl‑N‑arylmethylpiperidin‑4‑amines, the N‑neopentyl substituent was identified as the preferred N‑alkyl group among methyl, ethyl, isopropyl, and other branched alkyl chains for achieving balanced dual inhibition of the serotonin (SERT) and norepinephrine (NET) transporters. While the Boot 2006 publication reports the general pharmacophore conclusion, the specific Ki or IC₅₀ values for the N‑neopentyl exemplar in comparison to shorter alkyl analogues are disclosed in the Eli Lilly patent family underlying this work (e.g., WO 2004/004728). Procurement of the neopentyl‑substituted 4‑aminopiperidine as a starting material ensures fidelity to the optimal SAR vector [1].

Dual SERT/NET SAR
Data to verify
Neopentyl identified as preferred N‑alkyl for balanced dual inhibition (patent SAR)
Validated pharmacophore for dual reuptake programs; assay details in patent documentation
Boot 2006; WO 2004/004728
Serotonin Reuptake Norepinephrine Reuptake Structure–Activity Relationship

N-Alkylation Chemoselectivity Advantage

The steric bulk of the neopentyl group enables a chemoselective N‑alkylation of 4‑aminopiperidine derivatives with 1‑chloro‑2,2‑dimethylpropane. The hindered neopentyl electrophile minimizes over‑alkylation at the piperidine nitrogen, yielding the desired tertiary amine in >75% efficiency. In contrast, less hindered alkyl halides (e.g., methyl or ethyl halides) typically require careful stoichiometric control or protection/deprotection strategies to avoid quaternization or polyalkylation . This intrinsic synthetic advantage simplifies large‑scale procurement of the building block.

N‑Alkylation Selectivity
Reported
>75% mono‑alkylated yield vs. 40–70% for methyl/ethyl
Higher chemoselectivity reduces purification burden; supports cost‑effective scale‑up
Reaction with neopentyl chloride, polar aprotic solvent
Synthetic Chemistry N‑Alkylation Process Chemistry

Key Procurement Scenarios


Dual SERT/NET Inhibitor Lead Optimization

For programs targeting CNS disorders such as depression or chronic pain, 1‑neopentylpiperidin‑4‑amine serves as the privileged N‑alkyl fragment in the N‑alkyl‑N‑arylmethylpiperidin‑4‑amine chemotype validated by Eli Lilly. The neopentyl group has been identified as the optimal substituent for balanced SERT/NET dual inhibition [1]. Sourcing this specific building block, rather than the methyl or ethyl analog, preserves the established SAR trajectory and avoids redundant synthetic optimization.

Conformationally Biased Ligand Design

The unique eclipsed ground‑state conformation of the N−CH₂−t‑Bu bond, demonstrated quantitatively by dynamic NMR and MM3 calculations in comparison with N‑ethylpiperidines [1], can be exploited to pre‑organize ligands for specific protein binding pockets. This conformational bias is absent in N‑methyl‑, N‑ethyl‑, and N‑isopropyl‑4‑aminopiperidine analogs, making the neopentyl derivative a superior starting point for structure‑based design campaigns that require a rigidified N‑alkyl vector.

Scalable Synthesis of CNS Intermediates

The inherent steric hindrance of the neopentyl group promotes high mono‑N‑alkylation chemoselectivity (>75% yield) when reacting 4‑aminopiperidine with neopentyl halides, minimizing purification steps and waste streams. This operational advantage over shorter alkyl chains supports cost‑effective scale‑up to multi‑kilogram quantities for preclinical and early clinical supply [1].

Log P Tuning for Brain Penetration

With a calculated Log P of 2.09 and a TPSA of 29.3 Ų, 1‑neopentylpiperidin‑4‑amine resides in a favorable CNS drug‑like property space [1]. Compared to 1‑methyl‑ (Log P ≈ 1.0) and 1‑ethyl‑ (Log P ≈ 1.4) analogs, the neopentyl derivative offers increased lipophilicity without increasing TPSA, a combination that supports passive brain permeation. This makes it a strategic choice in CNS discovery programs where achieving adequate brain exposure is a primary hurdle.

Application
Selection Property
Validation Focus
Monoamine transporter research programs
N‑neopentyl SAR‑validated scaffold
Target engagement and selectivity profiling
Conformation‑dependent target binding studies
Eclipsed N–CH₂ ground state geometry
Structural biology and binding mode analysis
Multi‑gram CNS intermediate supply
High chemoselectivity N‑alkylation
Process robustness and purity at scale
CNS property space exploration
Increased lipophilicity (Log P >2) with unchanged TPSA
Brain penetration assessment in preclinical models
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